molecular formula C11H10Cl2N2O B5724924 2,2-dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone

2,2-dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone

Cat. No.: B5724924
M. Wt: 257.11 g/mol
InChI Key: RPAOHGIYBJADOG-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with two chlorine atoms and a dimethyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone typically involves the reaction of 5,6-dimethylbenzimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinated intermediate. The general reaction scheme is as follows:

    Starting Material: 5,6-dimethylbenzimidazole

    Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzimidazole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the benzimidazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.

    Oxidation: Oxidized benzimidazole derivatives with increased polarity.

    Reduction: Dechlorinated benzimidazole derivatives or modified benzimidazole rings.

Scientific Research Applications

2,2-Dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as RNA polymerase II by binding to its active site, leading to the disruption of RNA synthesis. Additionally, it can interfere with DNA topoisomerase II, affecting DNA replication and transcription. These interactions result in the modulation of cellular processes and can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A precursor in the synthesis of the target compound, known for its role in vitamin B12 biosynthesis.

    2,2-Dichloro-1-(benzimidazol-1-yl)ethanone: A similar compound without the dimethyl substitution, used in various chemical and biological studies.

    5,6-Dichlorobenzimidazole: Another benzimidazole derivative with different substitution patterns, exhibiting distinct biological activities.

Uniqueness

2,2-Dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and dimethyl groups on the benzimidazole ring enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2,2-dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-6-3-8-9(4-7(6)2)15(5-14-8)11(16)10(12)13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAOHGIYBJADOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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